1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

CAS No.: 848352-99-8

Cat. No.: VC2568841

Molecular Formula: C13H10NO4-

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848352-99-8 |

|---|---|

| Molecular Formula | C13H10NO4- |

| Molecular Weight | 244.22 g/mol |

| IUPAC Name | 5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 |

| Standard InChI Key | GAUPADLIIGDUTC-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

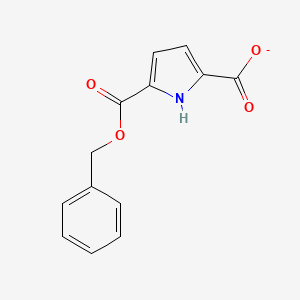

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester (PubChem CID: 71406756) is a pyrrole derivative featuring two carboxylic acid groups at positions 2 and 5 of the pyrrole ring, with one of these groups modified as a phenylmethyl (benzyl) ester . The compound possesses a molecular weight of 244.22 g/mol and an exact mass of 244.06098280 Da according to computational determinations . This structure represents a modified version of the parent compound pyrrole-2,5-dicarboxylic acid, where one of the carboxylic acid functional groups has been esterified with a benzyl group.

The molecular architecture of this compound is characterized by a central pyrrole ring with carboxylic acid and ester substituents positioned at the 2 and 5 positions, creating a symmetrical framework that can participate in directional hydrogen bonding interactions . The compound features one hydrogen bond donor and four hydrogen bond acceptor sites, making it particularly versatile for forming supramolecular structures through non-covalent interactions .

Structural Features and Chemical Properties

The computed properties of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester reveal key characteristics that influence its chemical behavior and potential applications:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 244.22 g/mol | |

| XLogP3-AA | 2.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 244.06098280 Da |

The moderate lipophilicity (XLogP3-AA value of 2.9) suggests a balanced solubility profile that may facilitate both aqueous solubility and membrane permeability, properties crucial for potential pharmaceutical applications . The specific arrangement of hydrogen bond donors and acceptors enables this compound to engage in predictable interaction patterns, forming networks with defined geometries in solid-state structures .

Relation to Pyrrole-2,5-dicarboxylic Acid Derivatives

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester belongs to a broader family of pyrrole-2,5-dicarboxylic acid derivatives that have been studied for their ability to form ordered structures through hydrogen bonding interactions. Research on related compounds, particularly 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, has demonstrated their capacity to self-assemble into one-dimensional ribbons, two-dimensional sheets, and three-dimensional networks in the solid state .

Hydrogen Bonding Capabilities

A consistent feature observed in the solid-state structures of pyrrole-2,5-dicarboxylic acid derivatives is the formation of bidentate hydrogen-bonded contacts between carboxylic acid groups on adjacent pyrrole subunits . This structural pattern creates highly ordered assemblies whose exact configuration is significantly influenced by the substitution patterns on the aromatic rings . In the case of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester, the presence of both a free carboxylic acid group and an esterified carboxyl functionality creates an asymmetry that can direct specific hydrogen bonding patterns.

The parent compound, pyrrole-2,5-dicarboxylic acid (C6H5NO4, molecular weight 155.11 g/mol), serves as the fundamental building block for these derivatives and has been identified as a metabolite in certain biological systems . The differential functionalization of the two carboxylic acid groups in 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester creates a molecule with distinct regions of polarity and hydrophobicity, potentially enabling more complex supramolecular architectures.

Structure-Property Relationships

The physical and chemical properties of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester are strongly influenced by its structural features. The presence of both a free carboxylic acid group and an esterified carboxyl group creates a molecule with differential hydrogen bonding capabilities at opposite ends of the pyrrole ring.

Crystal Packing and Solid-State Behavior

Research on related 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives has demonstrated that small structural changes in the monomeric subunit can lead to dramatically different solid-state organizations . The exact nature of crystal packing is strongly influenced by substitution patterns, particularly on the phenyl ring . For 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester, the benzyl group introduces a bulky hydrophobic element that likely influences the crystal packing geometry and intermolecular interactions in the solid state.

The consistent feature observed across this family of compounds is the formation of bidentate hydrogen-bonded contacts between carboxylic acid groups on adjacent pyrrole subunits . In the case of the mono(phenylmethyl) ester, the single free carboxylic acid would be expected to form these hydrogen bonds, while the esterified carboxyl group would participate in different interaction patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume